ethyl 3-({2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
Overview
Description
Ethyl 3-({2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a carbamoyl group, and an ester functional group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an isocyanate or a carbamoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Ethyl 3-({2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-({2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzofuran ring and carbamoyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-({2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate can be compared with similar compounds such as:
Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate: Similar structure but lacks the benzofuran ring.
Ethyl 3-(2,5-dimethoxyphenyl)propanoate: Similar structure but lacks the carbamoyl group.
Ethyl 3-(2,5-dimethoxyphenyl)carbamate: Similar structure but lacks the ester group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7/c1-4-31-20(27)12-11-19(26)25-21-15-7-5-6-8-17(15)32-22(21)23(28)24-16-13-14(29-2)9-10-18(16)30-3/h5-10,13H,4,11-12H2,1-3H3,(H,24,28)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTSKTVCYJHOKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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